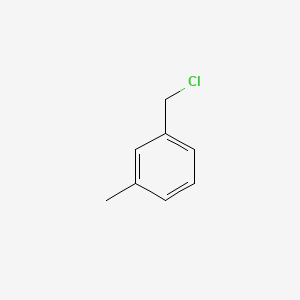

3-Methylbenzyl chloride

Description

The exact mass of the compound 3-Methylbenzyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76592. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylbenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBOHNCMCCSTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211034 | |

| Record name | m-Xylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-(chloromethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

620-19-9 | |

| Record name | 3-Methylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771291VTT8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylbenzyl chloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylbenzyl chloride (also known as α-chloro-m-xylene). It is intended to be a valuable resource for professionals in research, development, and manufacturing who utilize this compound as a key intermediate in organic synthesis.

Core Physical and Chemical Properties

3-Methylbenzyl chloride is a colorless to pale yellowish liquid with a pungent odor.[1][2][3] It is primarily used as a chemical intermediate in the production of pharmaceuticals, dyes, pesticides, cosmetics, and fragrances.[1][4]

The following table summarizes the key physical and chemical properties of 3-Methylbenzyl chloride.

| Property | Value |

| CAS Number | 620-19-9[2][5] |

| Molecular Formula | C₈H₉Cl[2][5] |

| Molecular Weight | 140.61 g/mol [2][5] |

| Appearance | Colorless to pale yellowish liquid[1][3] |

| Odor | Pungent[2] |

| Boiling Point | 195-196 °C[3][5][6] |

| Melting Point | -41.95 °C (estimate)[3][6] |

| Density | 1.064 g/mL at 25 °C[3] |

| Refractive Index | 1.535 (n20/D)[2][3] |

| Flash Point | 75-76 °C (167-169 °F) - closed cup[2] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C (Predicted)[7] |

| Solubility | Insoluble or difficult to mix in water[2][3][8]; miscible with ethanol (B145695) and ether.[8] |

Chemical Reactivity and Stability

Stability: 3-Methylbenzyl chloride is stable under recommended storage conditions, which are typically refrigerated (2-8°C) in a dry, well-ventilated place with tightly sealed containers.[3][4]

Reactivity and Incompatibilities: The compound is incompatible with bases, alcohols, amines, metals, and strong oxidizing agents.[2][9] It is corrosive to metals.[5][10]

Hazardous Reactions and Decomposition: When heated, containers may explode.[9] Combustion can produce hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[9] It is classified as a combustible liquid.[5][10]

Experimental Protocols

3-Methylbenzyl chloride is a versatile intermediate. Below are protocols for its synthesis from m-xylene (B151644) and its subsequent use in a Grignard reaction.

A common method for preparing 3-Methylbenzyl chloride is through the side-chain monochlorination of m-xylene.[11]

Materials:

-

m-Xylene

-

Pyridine (B92270) or a pyridine derivative (catalyst)

-

Chlorine gas

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Place m-xylene into a suitable chlorination vessel.

-

Add a catalytic amount of pyridine or a pyridine derivative (typically between 0.00001 and 0.01% by weight relative to the m-xylene).[11][12]

-

Heat the mixture to the desired reaction temperature, which can range from 130°C to the boiling point of the mixture.[12]

-

Introduce chlorine gas into the vessel. This step is preferably carried out under exposure to light, including UV radiation, to facilitate the reaction.[11][12]

-

Continue the chlorination process until the desired degree of chlorination is achieved. A degree of chlorination up to 0.6 is preferred to minimize the formation of di- and tri-chlorinated byproducts.[11]

-

Once the reaction is complete, purge the mixture with an inert gas, such as nitrogen, to remove any residual hydrogen chloride formed during the reaction.[11]

-

The crude product is then purified by distillation to separate 3-Methylbenzyl chloride from unreacted m-xylene and other byproducts. The unreacted m-xylene can be recycled.[11]

References

- 1. 3-Methylbenzyl chloride | CAS 620-19-9 | COnnect Chemicals [connectchemicals.com]

- 2. 3-Methylbenzyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 3. 3-Methylbenzyl chloride | 620-19-9 [chemicalbook.com]

- 4. getchem.com [getchem.com]

- 5. 3-Methylbenzyl chloride, 98% 620-19-9 India [ottokemi.com]

- 6. 3-methylbenzyl Chloride at 5000.00 INR in Mumbai, Maharashtra | Seema Biotech [tradeindia.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 12. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]

Synthesis of 3-Methylbenzyl Chloride from m-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methylbenzyl chloride from m-xylene (B151644), a critical intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. The primary industrial method for this conversion is the free-radical side-chain chlorination of m-xylene. This document details the underlying reaction mechanisms, experimental protocols, and optimization strategies to maximize yield and purity.

Introduction

3-Methylbenzyl chloride, also known as m-xylyl chloride, is a versatile chemical intermediate. Its synthesis from the readily available precursor m-xylene is a topic of significant interest in industrial and academic research. The most common synthetic route involves the selective chlorination of one of the methyl groups of m-xylene, a reaction that must be carefully controlled to prevent undesired side reactions, such as chlorination of the aromatic ring or over-chlorination of the methyl group.

Reaction Mechanism: Free-Radical Side-Chain Chlorination

The synthesis of 3-methylbenzyl chloride from m-xylene proceeds via a free-radical chain reaction mechanism. This process can be initiated by thermal energy, ultraviolet (UV) light, or a chemical free-radical initiator.

The reaction can be summarized in three key stages:

-

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two chlorine radicals (Cl•). This step requires an energy input, typically from UV light or heat.

-

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of m-xylene, forming a resonance-stabilized benzyl (B1604629) radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to produce 3-methylbenzyl chloride and a new chlorine radical, which can continue the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can occur through the combination of two chlorine radicals, two benzyl radicals, or a chlorine radical and a benzyl radical.

To favor the desired side-chain chlorination over the competing electrophilic aromatic substitution (nuclear chlorination), the reaction is performed under conditions that promote free-radical formation and avoid the presence of Lewis acids.[1]

Experimental Protocols

General Procedure for Side-Chain Chlorination

The following is a generalized experimental protocol for the side-chain chlorination of m-xylene. Specific parameters may be adjusted based on the desired scale and purity requirements.

Materials:

-

m-Xylene

-

Gaseous chlorine

-

Pyridine (B92270) or a pyridine derivative (as a catalyst for monochlorination)[2][3]

-

Phosphorous trichloride (B1173362) (as a sequestering agent to inhibit nuclear chlorination)[1]

-

Inert solvent (e.g., carbon tetrachloride, optional)

Equipment:

-

A reaction vessel equipped with a gas inlet tube, a condenser, a mechanical stirrer, and a thermometer.

-

A UV lamp or a heating mantle for initiation.

-

A system for neutralizing and scrubbing the HCl gas byproduct.

Procedure:

-

Charge the reaction vessel with m-xylene and, if used, the solvent.

-

Add a catalytic amount of a pyridine derivative (e.g., 0.0001-0.01 wt% relative to m-xylene) to promote monochlorination.[3]

-

To suppress undesired nuclear chlorination, a sequestering agent like phosphorous trichloride can be added to complex with any trace metal ion impurities that act as Lewis acid catalysts.[1]

-

Heat the mixture to the desired reaction temperature, typically between 130°C and the boiling point of the reaction mixture.[3]

-

Initiate the reaction using a UV lamp or by maintaining a sufficiently high temperature.

-

Introduce gaseous chlorine into the reaction mixture at a controlled rate while stirring vigorously.

-

Monitor the progress of the reaction by measuring the evolution of HCl gas or by analytical methods such as gas chromatography (GC).

-

To maximize the yield of the monochlorinated product, it is crucial to control the degree of chlorination. The reaction is typically stopped at a chlorination degree of up to 0.3 to 0.6, which corresponds to the moles of chlorine reacted per mole of m-xylene.[2][3]

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

-

The crude product is then purified, typically by fractional distillation under reduced pressure, to separate the desired 3-methylbenzyl chloride from unreacted m-xylene and byproducts.[4]

Data Presentation

The following tables summarize key quantitative data for the synthesis of 3-methylbenzyl chloride.

| Parameter | Optimized Value/Range | Reference |

| Catalyst (Promoter) | Pyridine or Pyridine Derivatives | [2][3] |

| Catalyst Concentration | 0.00001 to 0.01 wt% | [3] |

| Sequestering Agent | Phosphorous Trichloride | [1] |

| Reaction Temperature | 130°C to boiling point of the mixture | [3] |

| Initiation | UV radiation or thermal | [1][2] |

| Degree of Chlorination | Up to 0.3 (preferred) to 0.6 | [2][3] |

| Pressure | 1 to 3 bars | [3] |

| Phase | Liquid | [2] |

| Product | Purity | Boiling Point | Reference |

| 3-Methylbenzyl Chloride | >98% (after purification) | 195-196 °C (lit.) | [5] |

| 98.14% (after fractional distillation) | 84 °C at 13 mmHg | [4] |

Mandatory Visualizations

Signaling Pathway of Free-Radical Chlorination

Caption: Free-radical chain reaction mechanism for the side-chain chlorination of m-xylene.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of 3-methylbenzyl chloride.

Conclusion

The synthesis of 3-methylbenzyl chloride from m-xylene via free-radical side-chain chlorination is a well-established and industrially significant process. Careful control of reaction parameters, including temperature, degree of chlorination, and the use of specific catalysts and sequestering agents, is paramount to achieving high yields and purity of the desired monochlorinated product while minimizing the formation of unwanted byproducts. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize this important chemical transformation.

References

- 1. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 3. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 4. US4331821A - Process for the monohalogenation of alkylbenzenes in the α-position and new alkylbenzenes monohalogenated in the α-position - Google Patents [patents.google.com]

- 5. 3-Methylbenzyl chloride, 98% 620-19-9 India [ottokemi.com]

The Dichotomy of Nucleophilic Substitution: An In-depth Technical Guide to the Reaction Mechanisms of 3-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzyl chloride, a substituted aromatic halide, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity with nucleophiles is a cornerstone of its synthetic utility. This technical guide provides a comprehensive examination of the nucleophilic substitution reaction mechanisms of 3-methylbenzyl chloride, navigating the competitive SN1 and SN2 pathways. By delving into the underlying principles, experimental data, and procedural methodologies, this document aims to equip researchers with the knowledge to predict and control the outcomes of these critical reactions.

Introduction: The Dual Nature of Benzyl (B1604629) Halide Reactivity

Benzyl halides, including 3-methylbenzyl chloride, occupy a unique position in the landscape of nucleophilic substitution reactions. They are primary halides, which typically favor the bimolecular (SN2) pathway due to minimal steric hindrance. However, they can also form resonance-stabilized benzylic carbocations, a key feature of the unimolecular (SN1) mechanism. This dual reactivity makes the study of their reaction mechanisms particularly insightful, as the outcome is highly sensitive to the nature of the nucleophile, the solvent, and the reaction temperature.

The methyl group at the meta-position in 3-methylbenzyl chloride exerts a weak electron-donating inductive effect, which slightly stabilizes the benzylic carbocation intermediate, thereby influencing the SN1 pathway. Understanding the delicate balance between the SN1 and SN2 mechanisms is paramount for achieving desired product selectivity and yield in synthetic applications.

Reaction Mechanisms: A Tale of Two Pathways

The reaction of 3-methylbenzyl chloride with a nucleophile (Nu-) can proceed through two distinct mechanistic routes:

The SN1 Mechanism: A Stepwise Journey

The SN1 mechanism is a two-step process initiated by the rate-determining dissociation of the leaving group (Cl-) to form a planar 3-methylbenzyl carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over the aromatic ring. In the second, rapid step, the nucleophile attacks the carbocation from either face, leading to a racemic or partially racemized product if the benzylic carbon were chiral.

The SN2 Mechanism: A Concerted Dance

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride ion. This reaction proceeds through a five-coordinate transition state. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For primary halides like 3-methylbenzyl chloride, this pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.

Factors Influencing the Reaction Mechanism

The competition between the SN1 and SN2 pathways for 3-methylbenzyl chloride is governed by several key factors:

-

Nucleophile Strength and Concentration: Strong nucleophiles (e.g., CN-, N3-, RS-) favor the SN2 mechanism, as the reaction rate is directly proportional to the nucleophile's concentration and reactivity. Weak nucleophiles (e.g., H2O, ROH) favor the SN1 mechanism, as they are not strong enough to initiate a backside attack and must wait for the formation of the carbocation.

-

Solvent Polarity: Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize both the carbocation intermediate and the leaving group through hydrogen bonding, thus favoring the SN1 pathway. Polar aprotic solvents (e.g., acetone, DMSO, DMF) do not solvate the nucleophile as effectively, leaving it more "naked" and reactive, which promotes the SN2 mechanism.

-

Temperature: Higher temperatures generally favor the SN1 reaction, as the ionization step has a higher activation energy.

-

Leaving Group Ability: The chloride ion is a good leaving group, capable of supporting both SN1 and SN2 reactions.

Quantitative Data Summary

While specific kinetic data for the reaction of 3-methylbenzyl chloride with a wide range of nucleophiles is not extensively available in the literature, valuable insights can be drawn from solvolysis studies of substituted benzyl chlorides. The following table presents representative first-order rate constants for the solvolysis of various benzyl chlorides in 80% aqueous ethanol, a polar protic solvent system that promotes SN1 character.

| Substituent | Temperature (°C) | k (s⁻¹) | Relative Rate |

| 4-Methoxy | 25 | 2.2 x 10⁻³ | 2000 |

| 4-Methyl | 25 | 1.8 x 10⁻⁴ | 164 |

| 3-Methyl | 25 | ~1.2 x 10⁻⁴ | ~109 |

| H (Benzyl) | 25 | 1.1 x 10⁻⁵ | 10 |

| 3-Chloro | 25 | 3.2 x 10⁻⁶ | 2.9 |

| 4-Nitro | 25 | 1.1 x 10⁻⁸ | 0.01 |

Note: The rate constant for 3-methylbenzyl chloride is an estimation based on the trend observed for other substituted benzyl chlorides. Actual values may vary.

The data clearly indicates that electron-donating groups (e.g., methoxy, methyl) accelerate the solvolysis rate by stabilizing the carbocation intermediate, which is characteristic of an SN1 reaction. Conversely, electron-withdrawing groups (e.g., chloro, nitro) destabilize the carbocation and retard the reaction rate. The meta-methyl group in 3-methylbenzyl chloride provides modest stabilization, resulting in a rate that is faster than unsubstituted benzyl chloride but slower than the para-methyl isomer.

Experimental Protocols

The following protocols provide detailed methodologies for conducting nucleophilic substitution reactions with 3-methylbenzyl chloride.

Protocol 1: Synthesis of 3-Methylbenzyl Azide (B81097) (Primarily SN2)

Materials:

-

3-Methylbenzyl chloride

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylbenzyl chloride (1.0 eq) in anhydrous acetone.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methylbenzyl azide.

Protocol 2: Synthesis of 3-Methylbenzyl Cyanide (SN1/SN2 Competition)

Materials:

-

3-Methylbenzyl chloride

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium cyanide (1.2 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).

-

Heat the cyanide solution to a gentle reflux.

-

Add a solution of 3-methylbenzyl chloride (1.0 eq) in ethanol dropwise to the refluxing cyanide solution over a period of 30 minutes.

-

Continue to reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 3-methylbenzyl cyanide.

-

Purify the product by vacuum distillation.

Conclusion

The reaction of 3-methylbenzyl chloride with nucleophiles is a nuanced process governed by a delicate interplay of factors that dictate the predominant mechanistic pathway. While its primary nature suggests a propensity for the SN2 mechanism, the potential for resonance stabilization of the corresponding carbocation allows for a competing SN1 route. By carefully selecting the nucleophile, solvent, and reaction temperature, researchers can effectively steer the reaction towards the desired outcome. The provided experimental protocols offer a practical foundation for the synthesis of key derivatives of 3-methylbenzyl chloride, and the mechanistic insights discussed herein empower scientists to approach the synthesis of novel compounds with a greater degree of predictability and control. This in-depth guide serves as a valuable resource for professionals in the fields of chemical research and drug development, facilitating the strategic design and execution of synthetic routes involving this important chemical intermediate.

Spectroscopic Profile of 3-Methylbenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzyl chloride (CAS No. 620-19-9), a versatile reagent and intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methylbenzyl chloride.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10-7.30 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~4.55 | Singlet | 2H | Methylene protons (-CH₂Cl) |

| ~2.35 | Singlet | 3H | Methyl protons (-CH₃) |

Note: Predicted chemical shifts based on typical values for substituted benzyl (B1604629) compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Quaternary aromatic carbon (C-CH₃) |

| ~137.5 | Quaternary aromatic carbon (C-CH₂Cl) |

| ~129.0 | Aromatic CH |

| ~128.8 | Aromatic CH |

| ~128.7 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~46.3 | Methylene carbon (-CH₂Cl) |

| ~21.2 | Methyl carbon (-CH₃) |

Note: Predicted chemical shifts based on typical values for substituted benzyl compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |

| ~2860 | Medium | Aliphatic C-H stretch (symmetric) |

| ~1605, 1485, 1450 | Medium to Strong | Aromatic C=C ring stretching |

| ~1265 | Strong | C-Cl stretch |

| ~780, 740 | Strong | C-H out-of-plane bending (aromatic) |

Note: Predicted absorption frequencies based on characteristic group frequencies.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 140/142 | ~3:1 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl) |

| 105 | High | [M-Cl]⁺, Tropylium (B1234903) ion or substituted tropylium ion |

| 91 | High | [C₇H₇]⁺, Tropylium ion (from rearrangement) |

| 77 | Medium | [C₆H₅]⁺, Phenyl cation |

Note: Predicted fragmentation pattern based on the known mass spectrometry of benzyl halides. The base peak is expected to be at m/z 105 or 91.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A sample of 3-Methylbenzyl chloride (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. For ¹H NMR spectra, the signals are integrated to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum.

-

Sample Preparation: As 3-Methylbenzyl chloride is a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Data Acquisition: The salt plates are mounted in the spectrometer's sample holder. A background spectrum of the clean salt plates is first recorded. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of relatively small, volatile organic molecules like 3-Methylbenzyl chloride.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high-vacuum source chamber.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ions are often formed with excess energy, leading to their fragmentation into smaller, characteristic ions and neutral fragments.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as 3-Methylbenzyl chloride.

Caption: Workflow for the spectroscopic characterization of 3-Methylbenzyl chloride.

Stability and Storage of 3-Methylbenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Methylbenzyl chloride (CAS No. 620-19-9). Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the known stability characteristics, potential degradation pathways, recommended storage protocols, and analytical methodologies for assessing the purity of 3-Methylbenzyl chloride.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Methylbenzyl chloride is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

Table 1: Chemical and Physical Properties of 3-Methylbenzyl Chloride

| Property | Value |

| Molecular Formula | C₈H₉Cl |

| Molecular Weight | 140.61 g/mol |

| Appearance | Colorless to pale yellowish liquid[1] |

| Boiling Point | 195-196 °C[2] |

| Density | 1.064 g/mL at 25 °C[2] |

| Flash Point | 76 °C (168.8 °F) - closed cup[2] |

| Solubility | Practically insoluble in water; miscible with ethanol (B145695) and ether.[3] |

Stability Profile

3-Methylbenzyl chloride is generally stable under normal, recommended storage conditions.[4][5] However, it is susceptible to degradation under certain environmental stresses, including exposure to moisture, high temperatures, and incompatible materials.

Hydrolytic Stability

Thermal Stability

Exposure to high temperatures can promote the decomposition of 3-Methylbenzyl chloride. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[4][6] It is a combustible liquid and should be kept away from open flames, hot surfaces, and sources of ignition.[4]

Photostability

While specific photostability studies on 3-Methylbenzyl chloride are not extensively documented, it is advisable to protect the compound from light to prevent potential photodegradation, a common characteristic of many aromatic compounds.

Recommended Storage Conditions

To ensure the long-term stability and integrity of 3-Methylbenzyl chloride, the following storage conditions are recommended, summarized in Table 2.

Table 2: Recommended Storage Conditions for 3-Methylbenzyl Chloride

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C)[2][7] | To minimize thermal degradation and slow down potential hydrolysis. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly closed, in a dry, cool, and well-ventilated place.[4][5] Use a corrosive-resistant container with a resistant inner liner.[7] | To protect from moisture and atmospheric contaminants. To prevent corrosion of the container. |

| Light Exposure | Protect from light. | To prevent potential photodegradation. |

| Handling | Keep away from heat, sparks, and flame.[4][7] | Due to its combustible nature. |

Incompatible Materials

Contact with certain materials can lead to the rapid degradation of 3-Methylbenzyl chloride or create hazardous situations. A summary of incompatible materials is provided in Table 3.

Table 3: Incompatible Materials with 3-Methylbenzyl Chloride

| Material Class | Examples | Potential Hazard |

| Bases | Sodium hydroxide, potassium carbonate | Promotes hydrolysis and elimination reactions. |

| Alcohols | Methanol, ethanol | Can lead to the formation of ethers. |

| Amines | Primary, secondary, and tertiary amines | Reacts to form benzylamines. |

| Metals | --- | May react with some metals, potentially leading to the formation of flammable hydrogen gas.[5][6] |

| Strong Oxidizing Agents | Peroxides, nitrates | Can cause vigorous, potentially explosive reactions. |

Experimental Protocols for Stability and Purity Assessment

The assessment of 3-Methylbenzyl chloride stability and purity is crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques for this purpose.

HPLC Method for Purity and Impurity Profiling

A robust HPLC method can be employed for the quantitative determination of 3-Methylbenzyl chloride and its potential impurities. The following protocol is adapted from a validated method for the trace-level detection of 3-methylbenzyl chloride.[4]

Instrumentation:

-

HPLC system with a UV detector.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.025 M sodium 1-heptanesulfonate, pH 4.0) and acetonitrile (B52724) (e.g., 60:40 v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Detection Wavelength: 210 nm.[4]

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of 3-Methylbenzyl chloride in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare working standards by diluting the stock solution to appropriate concentrations for calibration.

-

For stability samples, dissolve the sample in the mobile phase to a known concentration.

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify and quantify 3-Methylbenzyl chloride and any degradation products by comparing their retention times and peak areas to the calibration standards.

GC-MS Method for Purity and Volatile Impurity Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds and can be used to assess the purity of 3-Methylbenzyl chloride and identify potential volatile degradation products. The following is a general protocol that can be adapted.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., HP-1 or DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[5][6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

-

Injection Mode: Split or splitless, depending on the concentration.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-300 °C) to elute all components.[5][6]

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-400) to detect the parent ion and fragmentation patterns of 3-Methylbenzyl chloride and its potential impurities.

Sample Preparation:

-

Dilute the 3-Methylbenzyl chloride sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.

Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Identify the peaks in the chromatogram by their mass spectra, comparing them to a spectral library (e.g., NIST) and the known fragmentation pattern of 3-Methylbenzyl chloride.

-

Quantify the purity and impurities using an internal standard or by area normalization, assuming similar response factors for closely related compounds.

Visualizations

The following diagrams illustrate key aspects of 3-Methylbenzyl chloride stability and analysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

3-Methylbenzyl Chloride: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl chloride, a substituted aromatic halide, serves as a crucial and versatile building block in organic synthesis. Its chemical structure, featuring a reactive benzylic chloride and a methyl-substituted phenyl ring, allows for a diverse range of chemical transformations. This reactivity profile makes it an important intermediate in the synthesis of a wide array of valuable molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and fragrance compounds.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of 3-methylbenzyl chloride, detailing key reactions, experimental protocols, and its application in the synthesis of complex target molecules.

Chemical Properties and Reactivity

3-Methylbenzyl chloride is a colorless to pale yellow liquid.[2] The key to its reactivity lies in the lability of the chlorine atom, which is activated by the adjacent benzene (B151609) ring. This allows for facile nucleophilic substitution reactions, where the chloride is displaced by a variety of nucleophiles. Furthermore, the aromatic ring can participate in electrophilic substitution reactions, and the benzylic position can be involved in radical reactions and organometallic preparations.

Table 1: Physicochemical Properties of 3-Methylbenzyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 620-19-9 | [3] |

| Molecular Formula | C₈H₉Cl | [3] |

| Molecular Weight | 140.61 g/mol | [3] |

| Boiling Point | 195-196 °C | [4] |

| Density | 1.064 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.535 | [5] |

Key Synthetic Transformations

3-Methylbenzyl chloride is a precursor for a multitude of organic functional groups and molecular scaffolds. The following sections detail some of the most important synthetic applications, complete with experimental protocols and quantitative data where available.

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.

The Williamson ether synthesis provides a straightforward method for the preparation of 3-methylbenzyl ethers. Reaction with an alkoxide or phenoxide yields the corresponding ether.

Table 2: Williamson Ether Synthesis with 3-Methylbenzyl Chloride

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Sodium ethoxide | NaH | Ethanol (B145695) | Reflux | 1 | 3-Methylbenzyl ethyl ether | Not specified | [6] |

| p-Methoxyphenol | K₂CO₃ | 2-Butanone (B6335102) | Reflux | 1 | 1-Methoxy-4-((3-methylbenzyl)oxy)benzene | Not specified | [7] |

Experimental Protocol: Synthesis of 1-Methoxy-4-((3-methylbenzyl)oxy)benzene [7]

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-methoxyphenol (1.2 eq), potassium carbonate (2 eq), and 2-butanone (40 mL).

-

Heat the mixture to reflux.

-

Slowly add a solution of 3-methylbenzyl chloride (1.0 eq, 1.50 g) in a minimal amount of 2-butanone through a dropping funnel.

-

Continue refluxing for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Add dichloromethane (B109758) (30 mL) and 1M sodium hydroxide (B78521) solution (100 mL) and perform an extraction.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from isopropanol (B130326) if necessary.

The reaction with cyanide ions is a common method to introduce a one-carbon extension, providing access to carboxylic acids, amines, and other functional groups.

Table 3: Cyanation of 3-Methylbenzyl Chloride

| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| NaCN | None | aq. Ethanol | Reflux | 4 | 3-Methylbenzyl cyanide | 80-90 | [5] |

| K₄[Fe(CN)₆] | CuI | Toluene | 180 | 20 | 3-Methylbenzyl cyanide | 76 | |

| NaCN | Phase Transfer Catalyst | Water | 40-80 | Not specified | 3-Methylbenzyl cyanide | >90 | [8] |

Experimental Protocol: Synthesis of 3-Methylbenzyl Cyanide [5]

-

In a 5 L round-bottom flask fitted with a reflux condenser and a separatory funnel, place powdered sodium cyanide (500 g, 10 moles) and water (450 mL).

-

Warm the mixture on a water bath to dissolve the sodium cyanide.

-

Prepare a mixture of 3-methylbenzyl chloride (1 kg, ~7.1 moles) and 95% ethanol (1 kg).

-

Add the 3-methylbenzyl chloride/ethanol mixture to the cyanide solution over 30-45 minutes.

-

Heat the reaction mixture under reflux for 4 hours.

-

Cool the mixture and filter to remove the precipitated sodium chloride.

-

Distill off the ethanol from the filtrate.

-

Separate the layer of crude 3-methylbenzyl cyanide and purify by vacuum distillation.

Direct reaction with ammonia (B1221849) or its surrogates provides a route to the corresponding primary amine.

Table 4: Amination of 3-Methylbenzyl Chloride

| Amine Source | Solvent | Temperature (°C) | Pressure | Product | Yield (%) | Reference(s) |

| aq. NH₃ (29%) | Benzene | 135-145 | Autoclave | 3-Methylbenzylamine | Good | [9] |

| Liquid NH₃ | None | Room Temp | Not specified | o-(Trimethylstannyl)benzylamine | Not specified |

Experimental Protocol: Synthesis of 3-Methylbenzylamine [9]

-

In a glass ampule enclosed in a rocking bomb autoclave, mix 30 cc of aqueous ammonia (29% by weight) with 300 cc of a benzene solution containing 12.5 g of 3-methylbenzyl chloride.

-

Heat the reaction mixture to a temperature range of 135-145 °C.

-

After the reaction is complete, cool the mixture.

-

The benzylamine (B48309) product can be recovered by extraction and distillation.

Grignard Reaction

3-Methylbenzyl chloride readily forms the corresponding Grignard reagent, 3-methylbenzylmagnesium chloride, upon reaction with magnesium metal.[5] This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles such as aldehydes, ketones, and epoxides.[4]

Table 5: Grignard Reactions of 3-Methylbenzyl Chloride

| Electrophile | Solvent | Product | Yield (%) | Reference(s) |

| Ethylene (B1197577) Oxide | Diethyl Ether or THF | 3-(3-Methylphenyl)propan-1-ol (B49522) | 70-85 | [4] |

| Acetone | Not specified | 2-Methyl-1-(3-methylphenyl)propan-2-ol | Not specified | General Grignard Reaction |

| Benzaldehyde | Not specified | (3-Methylphenyl)(phenyl)methanol | Not specified | General Grignard Reaction |

Experimental Protocol: Synthesis of 3-(3-Methylphenyl)propan-1-ol [4]

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a small portion of a solution of 3-methylbenzyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF to start the Grignard formation, which is indicated by the disappearance of the iodine color and gentle reflux.

-

Once initiated, add the remaining 3-methylbenzyl chloride solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly bubble condensed ethylene oxide gas (1.1 equivalents) through the solution.

-

After the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-(3-methylphenyl)propan-1-ol by vacuum distillation or column chromatography.

Friedel-Crafts Alkylation

3-Methylbenzyl chloride can act as an alkylating agent in Friedel-Crafts reactions, adding the 3-methylbenzyl group to another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][10]

Table 6: Friedel-Crafts Alkylation with 3-Methylbenzyl Chloride

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |

| Benzene | AlCl₃ | Benzene (excess) | Room Temp | (3-Methylphenyl)diphenylmethane & isomers | Not specified | [10][11] |

| Toluene | AlCl₃ | Toluene (excess) | 0 - 25 | Mixture of isomers | Not specified | [2] |

Experimental Protocol: Friedel-Crafts Alkylation of Benzene [10][12]

-

In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath.

-

Add anhydrous aluminum chloride (catalytic amount) to an excess of dry benzene in the flask.

-

Slowly add 3-methylbenzyl chloride to the stirred mixture while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring by TLC.

-

Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The product can be purified by distillation or chromatography.

Oxidation to 3-Methylbenzaldehyde (B113406)

3-Methylbenzyl chloride can be oxidized to the corresponding aldehyde, 3-methylbenzaldehyde, a valuable fragrance and flavoring agent. The Sommelet reaction is a classic method for this transformation.[8][13][14]

Table 7: Oxidation of 3-Methylbenzyl Chloride to 3-Methylbenzaldehyde

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |

| Hexamethylenetetramine (Hexamine), H₂O | Chloroform (B151607), then H₂O | Reflux | 0.5 (salt form), then steam distill | 3-Methylbenzaldehyde | 54-72 (analogous) | [15] |

Experimental Protocol: Sommelet Reaction for the Synthesis of 3-Methylbenzaldehyde (adapted from a similar procedure) [15]

-

Dissolve hexamethylenetetramine (1.1 eq) in chloroform.

-

Add 3-methylbenzyl chloride (1.0 eq) rapidly with shaking.

-

Reflux the mixture for 30 minutes to form the quaternary ammonium salt.

-

After cooling, add water to dissolve the salt.

-

Separate the chloroform layer and wash the aqueous layer with chloroform.

-

Combine the aqueous extracts and steam distill.

-

Acidify the distillate with hydrochloric acid and extract with ether.

-

Dry the ether extract and evaporate the solvent.

-

Purify the resulting 3-methylbenzaldehyde by distillation.

Application in Pharmaceutical Synthesis: The Case of Mozavaptan

3-Methylbenzyl chloride and its derivatives are key intermediates in the synthesis of various pharmaceuticals. A notable example is in the synthesis of vasopressin V2 receptor antagonists like Mozavaptan, which are used to treat hyponatremia.[16][17][18] The synthesis of the core benzazepine structure of Mozavaptan can be envisioned to start from precursors derived from 3-methylbenzyl chloride.

Mechanism of Action of Mozavaptan: Vasopressin V2 Receptor Signaling Pathway

Mozavaptan is a selective vasopressin V2 receptor antagonist.[19][20][21][22] Vasopressin (also known as antidiuretic hormone, ADH) plays a crucial role in regulating water reabsorption in the kidneys. By blocking the V2 receptor, Mozavaptan prevents the signaling cascade that leads to the insertion of aquaporin-2 water channels into the collecting duct membrane, thus promoting water excretion (aquaresis).

Conclusion

3-Methylbenzyl chloride is a highly valuable and versatile precursor in organic synthesis. Its reactivity allows for the efficient construction of a wide range of molecular architectures, from simple functionalized aromatic compounds to complex pharmaceutical agents. The key reactions, including nucleophilic substitutions, Grignard reactions, Friedel-Crafts alkylations, and oxidations, provide chemists with a powerful toolkit for molecular design and synthesis. A thorough understanding of the reaction conditions and methodologies associated with 3-methylbenzyl chloride is essential for researchers and professionals in the chemical and pharmaceutical industries to leverage its full synthetic potential.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 3-Methylbenzyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. phasetransfer.com [phasetransfer.com]

- 9. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 12. benchchem.com [benchchem.com]

- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 14. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. benchchem.com [benchchem.com]

- 17. Structure-activity study of novel tricyclic benzazepine arginine vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synthesis and vasopressin (AVP) antagonist activity of a novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mozavaptan - Wikipedia [en.wikipedia.org]

- 20. apexbt.com [apexbt.com]

- 21. selleckchem.com [selleckchem.com]

- 22. medchemexpress.com [medchemexpress.com]

Theoretical Insights into the Reactivity of 3-Methylbenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical principles governing the reactivity of 3-methylbenzyl chloride. While direct computational studies on this specific molecule are not extensively published, a wealth of theoretical and experimental data on substituted benzyl (B1604629) chlorides allows for a robust understanding of its reaction mechanisms. This document synthesizes this information to elucidate the factors influencing its reactivity, with a focus on nucleophilic substitution reactions. By examining the electronic and steric effects of the 3-methyl group, we can predict and rationalize its behavior in various chemical environments. This guide also details the computational methodologies typically employed in such theoretical studies and presents comparative data to contextualize the reactivity of 3-methylbenzyl chloride within its chemical class.

Introduction

3-Methylbenzyl chloride is a versatile reagent in organic synthesis, utilized in the introduction of the 3-methylbenzyl moiety into a wide range of molecular scaffolds. Its utility is of particular interest in the pharmaceutical and fine chemical industries. Understanding the underlying principles of its reactivity is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. The reactivity of benzyl chlorides is primarily dictated by their propensity to undergo nucleophilic substitution reactions, proceeding through either a unimolecular (SN1) or bimolecular (SN2) mechanism. The preferred pathway is a nuanced function of the solvent, the nucleophile, and, critically, the substitution pattern on the aromatic ring.

The 3-methyl group, an electron-donating substituent, plays a key role in modulating the electronic properties of the benzyl system, thereby influencing the stability of reaction intermediates and transition states. This guide will explore the theoretical underpinnings of these effects and their implications for the reactivity of 3-methylbenzyl chloride.

Theoretical Framework: The Role of the 3-Methyl Group

The reactivity of substituted benzyl chlorides is well-described by the principles of physical organic chemistry, particularly through the lens of Hammett plots, which correlate reaction rates with substituent electronic effects. The methyl group at the meta position (3-position) influences the reactivity of the benzylic carbon primarily through its inductive effect.

2.1. Inductive Effect

The methyl group is weakly electron-donating through induction. In the context of a nucleophilic substitution reaction, this has two key implications:

-

SN1 Mechanism: The SN1 pathway proceeds through a carbocation intermediate. An electron-donating group, such as a methyl group, can stabilize this positively charged intermediate, thereby accelerating the rate of reaction. The 3-methyl group, while not in direct conjugation with the benzylic carbon, still exerts a stabilizing inductive effect on the carbocation.

-

SN2 Mechanism: In the SN2 mechanism, the reaction proceeds through a single transition state where the nucleophile attacks the carbon atom as the leaving group departs. The electronic effect of the 3-methyl group is less pronounced in this concerted mechanism compared to the SN1 pathway.

2.2. Steric Effects

The 3-methyl group does not impart significant steric hindrance at the benzylic carbon, which is relatively remote. Therefore, its impact on the accessibility of the reaction center to incoming nucleophiles is generally considered to be minimal.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The competition between the SN1 and SN2 pathways is a central theme in the reactivity of benzyl chlorides. The 3-methyl substituent influences this balance.

3.1. The SN1 Pathway

The SN1 mechanism is a stepwise process involving the formation of a carbocation intermediate. The stability of this intermediate is the rate-determining factor. The 3-methyl group, through its electron-donating inductive effect, stabilizes the benzyl carbocation, making the SN1 pathway more favorable than in unsubstituted benzyl chloride, particularly in polar, protic solvents that can solvate the ionic intermediates.

Figure 1: Generalized SN1 pathway for 3-Methylbenzyl chloride.

3.2. The SN2 Pathway

The SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This pathway is favored by strong nucleophiles and polar aprotic solvents. While the 3-methyl group does not sterically hinder this backside attack, its electronic donation slightly destabilizes the electron-rich transition state.

Figure 2: Generalized SN2 pathway for 3-Methylbenzyl chloride.

Quantitative Data: Solvolysis of Substituted Benzyl Chlorides

| Substituent(s) | ksolv (s-1) |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.7 x 10-4 |

| 3-Methyl | 5.3 x 10-6 |

| H (unsubstituted) | 3.0 x 10-6 |

| 4-Chloro | 6.0 x 10-5 |

| 3-Chloro | 4.9 x 10-6 |

| 4-Nitro | 2.0 x 10-7 |

| 3-Nitro | 7.3 x 10-8 |

| 3,4-Dinitro | 1.1 x 10-8 |

Data adapted from studies on the solvolysis of ring-substituted benzyl chlorides.

As the data indicates, the 3-methyl substituent leads to a slight increase in the solvolysis rate compared to the unsubstituted benzyl chloride, consistent with the expected electron-donating inductive effect stabilizing the carbocation-like transition state.

Experimental and Computational Protocols

Theoretical studies on the reactivity of benzyl chlorides typically employ a combination of quantum mechanical calculations to model the reaction pathways and transition states.

5.1. Computational Methodology

A common approach involves the following steps:

-

Geometry Optimization: The ground state geometries of the reactants, products, and any intermediates, as well as the transition state structures, are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate energy values for the optimized geometries.

-

Solvation Modeling: To simulate reactions in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to account for the bulk solvent effects.

Figure 3: A typical computational workflow for studying reaction mechanisms.

5.2. Experimental Protocol for Solvolysis Studies

The kinetic data presented in this guide is typically obtained through the following experimental procedure:

-

Solution Preparation: A stock solution of the substituted benzyl chloride is prepared in a suitable solvent (e.g., acetonitrile).

-

Reaction Initiation: The reaction is initiated by injecting a small aliquot of the stock solution into the reaction solvent (e.g., 20% acetonitrile (B52724) in water) maintained at a constant temperature.

-

Monitoring Reaction Progress: The progress of the reaction is monitored by a suitable analytical technique, such as UV-Vis spectrophotometry or conductivity measurements, to determine the rate of disappearance of the reactant or appearance of the product.

-

Data Analysis: The first-order rate constant (ksolv) is determined by fitting the experimental data to the integrated first-order rate law.

Conclusion

The reactivity of 3-methylbenzyl chloride is a finely tuned interplay of electronic and steric factors, with the 3-methyl group playing a subtle but significant role. Theoretical considerations, supported by experimental data from related compounds, suggest that the electron-donating inductive effect of the methyl group slightly accelerates nucleophilic substitution reactions, particularly those proceeding through an SN1 or SN1-like mechanism, by stabilizing the developing positive charge at the benzylic carbon. For synthetic chemists and drug development professionals, this understanding allows for more informed decisions in the design and optimization of synthetic routes involving this important building block. Future dedicated computational studies on 3-methylbenzyl chloride would be valuable to further refine our understanding of its reaction dynamics and transition state structures.

Discovery and history of 3-Methylbenzyl chloride

An In-depth Technical Guide on the Discovery and History of 3-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzyl chloride, a member of the substituted benzyl (B1604629) chloride family, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This document provides a comprehensive overview of its discovery, historical synthetic evolution, physical and spectroscopic properties, and detailed experimental protocols. While the precise moment of its initial discovery is not well-documented, its history is intrinsically linked to the development of chlorination techniques for toluene (B28343) derivatives in the mid-19th century. This guide consolidates quantitative data into structured tables and visualizes key synthetic pathways to serve as a valuable resource for researchers and professionals in drug development.

Discovery and History

The history of 3-methylbenzyl chloride is closely tied to the discovery and development of its parent compound, benzyl chloride. Benzyl chloride was first synthesized in 1853 by the Italian chemist Stanislao Cannizzaro, who obtained it by reacting benzyl alcohol with hydrochloric acid.[1] This foundational discovery paved the way for the exploration of a wide range of substituted benzyl chlorides.

The industrial production of benzyl chloride later transitioned to a more efficient method: the gas-phase photochemical chlorination of toluene.[1] This development was crucial for the synthesis of substituted benzyl chlorides, including 3-methylbenzyl chloride, as the chlorination of substituted toluenes became a primary synthetic route. Another significant early method was the Blanc chloromethylation of benzene, which further expanded the toolkit for synthesizing these compounds.[1]

While a specific individual and date for the first synthesis of 3-methylbenzyl chloride are not prominently recorded in historical chemical literature, its preparation became feasible with the advent of controlled chlorination techniques for toluene and its derivatives. The primary industrial method for producing 3-methylbenzyl chloride involves the side-chain monochlorination of m-xylene (B151644).[2] This process can be initiated by thermal activation, light, or UV radiation.[2] Over the years, significant research has focused on optimizing this process to minimize the formation of nuclear chlorinated by-products, which are challenging to separate from the desired product.[3] The use of specific catalysts and reaction conditions has been a key area of investigation to enhance the selectivity of side-chain chlorination.[4][5][6]

Today, 3-methylbenzyl chloride is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, spectroscopic, and safety data for 3-methylbenzyl chloride.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 620-19-9 | |

| Molecular Formula | C₈H₉Cl | |

| Molecular Weight | 140.61 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [7] |

| Boiling Point | 195-196 °C | |

| Density | 1.064 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.535 | |

| Flash Point | 76 °C (168.8 °F) - closed cup | |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [8] |

Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available | [9][10] |

| ¹³C NMR | Spectra available | [10] |

| IR Spectroscopy | Spectra available | [10][11] |

| Mass Spectrometry | Spectra available | [12] |

Safety Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P261, P271, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | |

| Toxic by ingestion and inhalation, strong irritant to eyes and skin. | Use in a well-ventilated area with personal protective equipment. | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis of 3-methylbenzyl chloride are provided below.

Synthesis via Side-Chain Chlorination of m-Xylene

This method is a common industrial approach for the preparation of 3-methylbenzyl chloride.

Materials:

-

m-Xylene

-

Chlorine gas

-

Pyridine (B92270) or a pyridine derivative (catalyst)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Charge a suitable reaction vessel, equipped with a gas inlet, stirrer, condenser, and a heating system, with m-xylene.

-

Add a catalytic amount of pyridine or a pyridine derivative (typically 0.00001 to 0.01 wt.% relative to m-xylene).[3]

-

Heat the reaction mixture to the desired temperature, which can range from 50 °C to the boiling point of the reaction mixture (around 130-140 °C).[2]

-

Introduce chlorine gas into the reaction mixture. The chlorination can be initiated or accelerated by UV light irradiation.[3]

-

Monitor the reaction progress by measuring the weight increase of the reaction mixture or by gas chromatography to achieve the desired degree of chlorination. A lower degree of chlorination (up to 0.3) is often preferred to minimize the formation of dichlorinated by-products.[3]

-

Once the desired conversion is reached, stop the chlorine feed and sparge the reaction mixture with an inert gas, such as nitrogen, to remove residual hydrogen chloride.

-

The crude product is then purified by distillation to separate 3-methylbenzyl chloride from unreacted m-xylene and any by-products. The unreacted m-xylene can be recycled.[3]

Synthesis from 3-Methylbenzyl Alcohol

This method involves the conversion of the corresponding alcohol to the chloride.

Materials:

-

3-Methylbenzyl alcohol

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

A base (e.g., pyridine or triethylamine, if using thionyl chloride)

Procedure (using Thionyl Chloride):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), dissolve 3-methylbenzyl alcohol in an anhydrous solvent like dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. A small amount of a base like pyridine can be added to neutralize the HCl generated.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into ice-cold water.

-

Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-methylbenzyl chloride.

-

Purify the product by vacuum distillation.

Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to 3-methylbenzyl chloride.

Caption: Free-radical chlorination of m-xylene to 3-methylbenzyl chloride.

Caption: Synthesis of 3-methylbenzyl chloride from 3-methylbenzyl alcohol.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 3. JPH03176436A - Preparation of 3-methyl-benzylchloride - Google Patents [patents.google.com]

- 4. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids [mdpi.com]

- 5. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]

- 6. EP0063384B1 - Process for the nuclear chlorination of toluene - Google Patents [patents.google.com]

- 7. 3-Methylbenzyl chloride | 620-19-9 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 3-Methylbenzyl chloride(620-19-9) 1H NMR spectrum [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

- 11. 3-Methylbenzyl chloride(620-19-9) IR Spectrum [m.chemicalbook.com]

- 12. m-Xylyl chloride | C8H9Cl | CID 12102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl chloride (also known as m-methylbenzyl chloride) is a versatile electrophilic reagent widely employed in organic synthesis to introduce the 3-methylbenzyl moiety into a variety of molecular scaffolds. This functional group is of significant interest in medicinal chemistry and materials science due to its specific steric and electronic properties. Nucleophilic substitution reactions of 3-methylbenzyl chloride provide a straightforward and efficient route to a diverse range of derivatives, including ethers, esters, nitriles, azides, amines, and thioethers.

These application notes provide detailed protocols and quantitative data for the nucleophilic substitution of 3-methylbenzyl chloride with various nucleophiles. The choice of reaction conditions, including solvent, temperature, and catalyst, can significantly influence the reaction outcome and yield. 3-Methylbenzyl chloride, being a benzylic halide, can undergo substitution via both S(_N)1 and S(_N)2 mechanisms, and the predominant pathway is dependent on the specific reaction conditions and the nature of the nucleophile.[1][2]

Data Presentation: Nucleophilic Substitution Reactions of 3-Methylbenzyl Chloride

The following table summarizes quantitative data for various nucleophilic substitution reactions of 3-methylbenzyl chloride.